4-(DIMETHYLSULFAMOYL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}BENZAMIDE
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Overview
Description
4-(DIMETHYLSULFAMOYL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}BENZAMIDE is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the serotonergic and noradrenergic systems .
Mode of Action
It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often involved in trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
It’s known that the trifluoromethyl group plays a significant role in various biochemical reactions, particularly in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
Similar compounds have been shown to exhibit low potential for inducing acute toxicity in adult female swiss mice .
Result of Action
Similar compounds have shown an antidepressant-like effect in both the forced swimming test (fst) and tail suspension test (tst), and this effect was related to the modulation of the serotonergic system, especially the 5-ht 1a and 5-ht 3 receptors .
Action Environment
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting that it may be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(DIMETHYLSULFAMOYL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}BENZAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(DIMETHYLSULFAMOYL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}BENZAMIDE can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms, which can modify the compound’s reactivity.
Substitution: The replacement of one functional group with another, which can be used to introduce new functionalities into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(DIMETHYLSULFAMOYL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
- 4-(DIMETHYLSULFAMOYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
- 4-(DIMETHYLSULFAMOYL)-N-[3-(4-METHYL-1,2,4-TRIAZOL-3-YL)PHENYL]BENZAMIDE
Comparison: Compared to similar compounds, 4-(DIMETHYLSULFAMOYL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}BENZAMIDE is unique due to its specific trifluoromethylphenoxy and but-2-yn-1-yl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S/c1-25(2)30(27,28)18-10-8-15(9-11-18)19(26)24-12-3-4-13-29-17-7-5-6-16(14-17)20(21,22)23/h5-11,14H,12-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOHOJJWCQHLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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